PNU-142633

Description

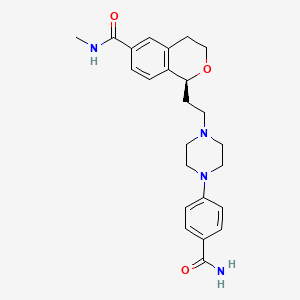

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVCCRNJOGKGA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431734 | |

| Record name | PNU-142633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187665-65-2 | |

| Record name | (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-142633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-142633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-142633 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-142633: A Deep Dive into a Selective 5-HT1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PNU-142633, a high-affinity and selective 5-HT1D receptor agonist. The document details its pharmacological profile, experimental protocols used in its characterization, and the underlying signaling pathways.

Core Pharmacological Profile

This compound is an experimental drug candidate investigated for the treatment of migraine.[1] It demonstrates high selectivity for the human 5-HT1D receptor over the 5-HT1B receptor, a characteristic that distinguishes it from many triptan-based migraine medications which typically target both receptors.[1] This selectivity was a key driver in its development, aiming to potentially reduce some of the cardiovascular side effects associated with 5-HT1B receptor activation.

Binding Affinity and Functional Activity

The affinity of this compound for the human 5-HT1D and 5-HT1B receptors has been quantified through radioligand binding assays. Functional activity has been assessed using cell-based assays that measure the downstream effects of receptor activation.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (Intrinsic Activity, % of 5-HT) |

| This compound | human 5-HT1D | 6[2][3][4][5] | 70%[2][4] |

| This compound | human 5-HT1B | >18,000[2][3] | Not Reported |

| Sumatriptan | human 5-HT1D | Not Reported | 84%[2] |

| Sumatriptan | human 5-HT1B | Not Reported | Not Reported |

Signaling Pathways of the 5-HT1D Receptor

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[6] It primarily couples to the Gi/o family of G proteins.[7][8][9][10] Activation of the 5-HT1D receptor by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]

Caption: 5-HT1D Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1D receptor are isolated and prepared.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the 5-HT1D receptor (e.g., [3H]-5-HT), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of radioligand bound at each concentration of this compound is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based cAMP Assay

This functional assay measures the ability of an agonist to activate a Gi/o-coupled receptor and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture: A suitable cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1D receptor is cultured.

-

Cell Plating: The cells are seeded into 96-well plates and grown to an appropriate confluency.

-

Compound Addition: The cells are first treated with a substance that stimulates adenylyl cyclase and increases basal cAMP levels (e.g., forskolin). Subsequently, varying concentrations of this compound are added.

-

Incubation: The cells are incubated for a specific period to allow for receptor activation and modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based systems.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of this compound. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the intrinsic activity (the maximal effect of the agonist relative to a full agonist like 5-HT) are determined.

In Vivo Model: Neurogenic Plasma Protein Extravasation

This preclinical model assesses the potential anti-migraine activity of a compound by measuring its ability to inhibit neurogenic inflammation in the dura mater.

Methodology:

-

Animal Preparation: Anesthetized animals (e.g., guinea pigs or rats) are used. The trigeminal ganglion is surgically exposed.

-

Drug Administration: this compound or a vehicle control is administered, often intravenously.

-

Induction of Extravasation: The trigeminal ganglion is electrically stimulated, which causes the release of pro-inflammatory neuropeptides and subsequent leakage of plasma proteins from dural blood vessels. A dye, such as Evans blue, is often injected intravenously to quantify the extent of extravasation.

-

Sample Collection and Analysis: After a set period, the dura mater is removed, and the amount of extravasated dye is extracted and quantified spectrophotometrically.

-

Data Analysis: The ability of this compound to reduce the amount of plasma protein extravasation compared to the vehicle control is determined.

Clinical Findings and Future Directions

While this compound showed promise in preclinical studies, demonstrating potent inhibition of neurogenic plasma protein extravasation, it did not show significant efficacy in the acute treatment of migraine in clinical trials.[2][11] In a randomized, double-blind, placebo-controlled study, a 50 mg oral dose of this compound was not statistically more effective than placebo in providing headache relief at 1 and 2 hours post-dose.[2][11] Adverse events, including chest pain and QTc prolongation, were observed in some patients treated with this compound.[2][11]

These findings suggest that selective agonism of the 5-HT1D receptor alone may not be sufficient for anti-migraine efficacy and that the 5-HT1B receptor may play a more crucial role than previously thought.[2] The development of this compound, however, provided valuable insights into the distinct roles of the 5-HT1D and 5-HT1B receptors in both the potential treatment of migraine and the manifestation of cardiovascular side effects. Further research in this area continues to explore more selective and safer therapeutic agents for migraine.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142633: A Technical Overview of its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142633 is a potent and highly selective agonist for the human 5-HT1D receptor. This document provides a comprehensive technical guide on its binding affinity, selectivity, and functional profile. The data presented herein is collated from preclinical studies to offer a detailed resource for researchers and professionals in the field of drug development and neuroscience. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the underlying processes.

Binding Affinity and Selectivity Profile

This compound exhibits a high affinity for the human 5-HT1D receptor with a reported inhibition constant (Ki) of 6 nM.[1][2][3] Its selectivity for the 5-HT1D receptor is particularly pronounced when compared to the 5-HT1B receptor, where it demonstrates a significantly lower affinity with a Ki greater than 18,000 nM.[1][2][3] This represents a greater than 3000-fold selectivity for the 5-HT1D subtype over the 5-HT1B subtype.

Table 1: Binding Affinity (Ki) of this compound at Human Serotonin (B10506) Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1D | 6[1][2][3] |

| 5-HT1B | >18,000[1][2][3] |

Functional Activity

In functional assays, this compound acts as a partial agonist at the human 5-HT1D receptor. Its intrinsic activity has been determined to be 70% of that of the endogenous ligand, serotonin (5-HT).[1][3] For comparison, the commonly used anti-migraine drug sumatriptan (B127528), which is a non-selective 5-HT1B/1D agonist, exhibits an intrinsic activity of 84% relative to 5-HT in the same assay system.[1][3]

Table 2: Intrinsic Activity of this compound at the Human 5-HT1D Receptor

| Compound | Intrinsic Activity (% of 5-HT) |

| This compound | 70%[1][3] |

| Sumatriptan | 84%[1][3] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1D and 5-HT1B Receptors

The binding affinity of this compound for human 5-HT1D and 5-HT1B receptors was determined using a radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human recombinant receptors.

-

Membrane Preparation: CHO cells expressing either the human 5-HT1D or 5-HT1B receptor were harvested and homogenized in a cold buffer. The homogenate was centrifuged to pellet the cell membranes. The resulting pellet was washed and resuspended in an appropriate assay buffer.

-

Assay Conditions: The binding assay was performed in a final volume of 250 µL. The reaction mixture contained the cell membranes, a specific radioligand (e.g., [3H]-GR125743, a non-selective 5-HT1B/1D antagonist), and varying concentrations of the competing ligand, this compound.

-

Incubation: The mixture was incubated to allow for the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter was then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Cytosensor Microphysiometer Functional Assay

The intrinsic activity of this compound was assessed using a Cytosensor Microphysiometer. This assay measures the rate of extracellular acidification, which is an indicator of cellular metabolic activity and can be modulated by G-protein coupled receptor activation.

-

Cell Culture: CHO cells stably expressing the human 5-HT1D receptor were cultured on porous membranes.

-

Assay Principle: The Cytosensor Microphysiometer detects changes in the pH of the extracellular medium resulting from the extrusion of acidic metabolic products, primarily from glycolysis. Activation of Gi/o-coupled receptors like 5-HT1D can alter this acidification rate.

-

Experimental Procedure: The cultured cells were placed in the microphysiometer chamber and perfused with a low-buffered medium. The baseline extracellular acidification rate was established. The cells were then exposed to various concentrations of this compound, and the change in the acidification rate was measured.

-

Data Analysis: The response to this compound was compared to the maximal response induced by the endogenous agonist 5-HT to determine its intrinsic activity.

In Vivo Model of Neurogenic Plasma Protein Extravasation

The in vivo efficacy of this compound in a model relevant to migraine was assessed by its ability to inhibit plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.

-

Animal Model: The experiment was conducted in anesthetized guinea pigs.

-

Surgical Procedure: The trigeminal ganglion was exposed, and stimulating electrodes were placed.

-

Drug Administration: this compound or a vehicle control was administered intravenously prior to stimulation.

-

Induction of Extravasation: The trigeminal ganglion was electrically stimulated, which leads to the release of vasoactive neuropeptides and subsequent plasma protein extravasation in the dura mater.

-

Quantification of Extravasation: A dye (e.g., Evans blue) or a radiolabeled protein (e.g., [125I]-albumin) was injected intravenously to label plasma proteins. After stimulation, the dura mater was removed, and the amount of extravasated marker was quantified.

-

Data Analysis: The amount of extravasation in the this compound-treated group was compared to the vehicle-treated group to determine the inhibitory effect of the compound. This compound was found to be more potent than sumatriptan in this model.[1][3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: 5-HT1D Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: Cytosensor Assay Workflow

Conclusion

This compound is a highly selective 5-HT1D receptor agonist with a distinct pharmacological profile. Its high affinity and over 3000-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor, combined with its partial agonist activity, make it a valuable tool for investigating the specific roles of the 5-HT1D receptor in various physiological and pathological processes. The detailed experimental methodologies and workflows provided in this guide offer a comprehensive resource for researchers aiming to further explore the properties and potential applications of this compound. While it showed promise in preclinical models of migraine, it did not demonstrate efficacy in clinical trials for the acute treatment of migraine.[4][5] Nevertheless, its high selectivity continues to make it a useful pharmacological tool.

References

- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

PNU-142633: A Technical Guide for Investigating Trigeminal Nucleus Caudalis Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PNU-142633, a highly selective 5-HT1D receptor agonist, and its application in the investigation of the trigeminal nucleus caudalis (TNC). The TNC is a critical site for the processing of nociceptive information from the craniofacial region and is a key target in migraine research. This compound offers a valuable tool to dissect the role of the 5-HT1D receptor in modulating trigeminal sensory transmission. This document details the pharmacological properties of this compound, comprehensive experimental protocols for its use in established preclinical models, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is an experimental drug candidate that has been investigated for the treatment of migraine.[1] It is a potent and highly selective agonist for the serotonin (B10506) 5-HT1D receptor.[1][2] Unlike many triptans used in migraine therapy, which are agonists for both 5-HT1B and 5-HT1D receptors, this compound's selectivity for the 5-HT1D subtype makes it a specific tool for elucidating the distinct physiological roles of this receptor.[1] The trigeminal nucleus caudalis, a key relay station for craniofacial pain, is a primary site where this compound exerts its effects, making it a valuable compound for research into the mechanisms of migraine and other trigeminally-mediated pain conditions.

Pharmacological Profile

This compound exhibits a high affinity and selectivity for the human 5-HT1D receptor. Its pharmacological characteristics are summarized in the table below, with comparative data for the non-selective 5-HT1B/1D agonist sumatriptan.

| Parameter | This compound | Sumatriptan | Reference |

| Target(s) | Selective 5-HT1D Receptor Agonist | 5-HT1B/1D Receptor Agonist | [1][2] |

| Binding Affinity (Ki) at human 5-HT1D Receptor | 6 nM | - | [2] |

| Binding Affinity (Ki) at human 5-HT1B Receptor | > 18,000 nM | - | [2] |

| Intrinsic Activity at human 5-HT1D Receptor (% of 5-HT) | 70% | 84% | [2] |

Mechanism of Action in the Trigeminal System

This compound's primary mechanism of action within the trigeminal system is the activation of 5-HT1D receptors, which are expressed on trigeminal nerve endings. This activation leads to the inhibition of neuronal processes that contribute to migraine pain, such as neurogenic inflammation and the transmission of nociceptive signals.

Key Preclinical Assays for Investigating TNC Function

This compound has been evaluated in several preclinical models that are crucial for understanding its effects on the trigeminal nucleus caudalis. These assays are designed to mimic aspects of migraine pathophysiology.

Inhibition of Plasma Protein Extravasation

This assay measures the ability of a compound to block neurogenic inflammation in the dura mater, a key process in migraine.

Experimental Protocol:

-

Animal Model: Male guinea pigs.

-

Procedure:

-

Anesthetize the animal.

-

Administer [¹²⁵I]-labeled bovine serum albumin intravenously.

-

Electrically stimulate the trigeminal ganglion.

-

After a set time, collect dural tissue samples.

-

Quantify the amount of radiolabeled albumin that has extravasated into the dura mater as a measure of plasma protein extravasation.

-

-

Drug Administration: this compound is administered subcutaneously prior to trigeminal ganglion stimulation.

-

Key Findings with this compound: this compound dose-dependently reduces dural plasma protein extravasation.[3] Another selective 5-HT1D agonist, PNU-109291, showed an IC50 of 4.2 nmol/kg for this effect, with a dose of 73.3 nmol/kg completely blocking the response.[3]

Reduction of Trigeminal Nucleus Caudalis Blood Flow

This model assesses the effect of compounds on the increased blood flow in the TNC that occurs upon trigeminal activation.

Experimental Protocol:

-

Animal Model: Anesthetized cats.

-

Procedure:

-

Monitor blood flow in the trigeminal nucleus caudalis using techniques such as laser Doppler flowmetry.

-

Electrically stimulate the trigeminal ganglion to induce an increase in TNC blood flow.

-

-

Drug Administration: this compound is administered intravenously. In preclinical studies, intravenous doses of 0.1-1.0 mg/kg were found to be effective.

-

Key Findings with this compound: this compound effectively reduces the stimulation-induced increase in TNC blood flow, comparable to the effect of sumatriptan.[2]

Modulation of c-fos Expression

The expression of the immediate early gene c-fos is used as a marker of neuronal activation. This assay determines if a compound can reduce the activation of neurons in the TNC in response to a nociceptive stimulus.

Experimental Protocol:

-

Animal Model: Male guinea pigs or rats.

-

Procedure:

-

Induce neuronal activation in the TNC, for example, by intracisternal administration of capsaicin (B1668287).

-

After a specific time, perfuse the animal and collect brainstem tissue.

-

Process the tissue for c-fos immunohistochemistry.

-

Quantify the number of c-fos positive neurons in the trigeminal nucleus caudalis.

-

-

Drug Administration: this compound or other 5-HT1D agonists are administered prior to the nociceptive stimulus. For the related compound PNU-109291, subcutaneous administration of ≥122.2 nmol/kg 45 minutes before and 15 minutes after capsaicin administration reduced the number of c-fos immunoreactive cells by more than 50%.[3]

-

Key Findings with related compounds: The selective 5-HT1D agonist PNU-109291 has been shown to significantly reduce capsaicin-induced c-fos expression in the TNC.[3]

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments described above.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142633: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PNU-142633, a selective 5-HT1D receptor agonist. It covers its chemical properties, mechanism of action, and key experimental data, presented in a format designed for scientific and research applications.

Chemical and Physical Properties

This compound is a potent and selective agonist for the 5-HT1D receptor.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 187665-65-2[1][2] |

| IUPAC Name | (1S)-1-{2-[4-(4-Carbamoylphenyl)piperazin-1-yl]ethyl}-N-methyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide[2] |

| Molecular Formula | C24H30N4O3[1] |

| Molecular Weight | 422.53 g/mol [1] |

| Appearance | Powder[3] |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥98% |

| Storage | Store at +4°C |

Mechanism of Action: Selective 5-HT1D Receptor Agonism

This compound exerts its pharmacological effects through high-affinity and selective agonism of the 5-HT1D receptor.[1][2] This receptor is a member of the G protein-coupled receptor (GPCR) family and is primarily coupled to the Gi/o signaling pathway.[4][5][6]

Activation of the 5-HT1D receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[4][7] This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP, along with other downstream signaling events, ultimately leads to the inhibition of the release of calcitonin gene-related peptide (CGRP) from trigeminal neurons.[8][9][10] CGRP is a potent vasodilator and is implicated in the pathophysiology of migraine headaches. By inhibiting its release, this compound was investigated for its potential to alleviate migraine symptoms.[11][12]

Key Experimental Protocols

In Vitro Efficacy: Cytosensor Microphysiometer Assay

The intrinsic activity of this compound at the human 5-HT1D receptor was determined using a Cytosensor Microphysiometer assay.[12] This assay measures the rate of extracellular acidification as an indicator of cellular metabolic activity upon receptor activation.

Methodology:

-

Cell Culture: L929 mouse fibroblast cells, stably transfected with the human 5-HT1D receptor, are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into microphysiometer capsules and allowed to attach and form a monolayer.

-

Assay Procedure:

-

The cell capsules are placed in the Cytosensor Microphysiometer.

-

A low-buffered medium is perfused over the cells.

-

The flow of the medium is intermittently stopped, and the rate of decrease in pH of the medium due to cellular metabolic acid production is measured.

-

A baseline acidification rate is established.

-

This compound is introduced into the medium at various concentrations.

-

The change in the acidification rate in response to the compound is measured and compared to the response elicited by serotonin (B10506) (5-HT) to determine its intrinsic activity.[13]

-

In Vivo Efficacy: Neurogenic Plasma Protein Extravasation

This compound's ability to block neurogenic plasma protein extravasation, a key feature of neurogenic inflammation in migraine, was assessed in guinea pigs.[11][12]

Methodology:

-

Animal Preparation: Male Hartley guinea pigs are anesthetized. The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.

-

Trigeminal Ganglion Stimulation: The trigeminal ganglion is surgically exposed and electrically stimulated to induce neurogenic inflammation.

-

Measurement of Extravasation:

-

Evans blue dye, which binds to plasma albumin, is administered intravenously.

-

Following trigeminal ganglion stimulation, the dura mater is collected.

-

The amount of extravasated Evans blue dye in the dura mater is quantified spectrophotometrically after extraction.

-

-

Drug Administration: this compound is administered intravenously prior to trigeminal ganglion stimulation to assess its ability to inhibit plasma protein extravasation.

Pharmacokinetic Analysis: HPLC-Tandem Mass Spectrometry

The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[14]

General Methodology:

-

Sample Preparation: Plasma samples are prepared by protein precipitation, typically with acetonitrile.[15]

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is used to separate this compound from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

Clinical Trial Overview

A Phase II clinical trial was conducted to evaluate the safety and efficacy of this compound for the acute treatment of migraine.[16]

Study Design:

-

Type: Randomized, double-blind, placebo-controlled, parallel-group study.[16]

-

Population: Patients with a history of acute migraine.[16]

-

Intervention: A single oral dose of 50 mg this compound or a matching placebo.[16]

-

Primary Endpoints:

Results Summary:

The study did not show a statistically significant difference between this compound and placebo for the primary endpoints of headache relief and pain-free rates at 1 and 2 hours.[16]

Conclusion

This compound is a highly selective 5-HT1D receptor agonist that demonstrated potent activity in preclinical models of migraine by inhibiting neurogenic inflammation. However, it did not show significant efficacy in a Phase II clinical trial for the acute treatment of migraine. This technical guide provides a summary of its chemical properties, mechanism of action, and key experimental findings to aid researchers in the field of drug development and neuroscience.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. The human and dog 5-HT1D receptors can both activate and inhibit adenylate cyclase in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling | Semantic Scholar [semanticscholar.org]

- 7. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142633: A Technical Deep Dive into its Discovery and Development

Kalamazoo, MI - PNU-142633, a highly selective 5-HT1D receptor agonist, emerged from the laboratories of Pharmacia & Upjohn (now part of Pfizer) in the late 1990s and early 2000s as a promising non-vasoconstrictive therapeutic candidate for the acute treatment of migraine. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its pharmacological profile, the experimental methodologies employed in its evaluation, and the clinical findings that ultimately defined its trajectory.

Discovery and Rationale: Targeting the 5-HT1D Receptor

The development of this compound was rooted in the prevailing understanding of migraine pathophysiology, which implicates the activation of the trigeminal nervous system and the subsequent release of vasoactive neuropeptides. The success of the triptan class of drugs, which are agonists for both 5-HT1B and 5-HT1D receptors, validated the therapeutic potential of targeting these receptors. However, the vasoconstrictive effects of triptans, mediated primarily through the 5-HT1B receptor, raised concerns for patients with cardiovascular comorbidities.

Researchers at Pharmacia & Upjohn hypothesized that a selective 5-HT1D receptor agonist could inhibit neurogenic inflammation in the dura mater, a key event in migraine, without inducing the coronary vasoconstriction associated with 5-HT1B receptor activation. This led to the development of a series of isochroman (B46142) derivatives, culminating in the identification of this compound as a potent and highly selective 5-HT1D receptor agonist.

Pharmacological Profile

Extensive preclinical evaluation of this compound established its distinct pharmacological profile, characterized by high affinity and selectivity for the human 5-HT1D receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) |

| Human 5-HT1D | 6 |

| Human 5-HT1B | >18,000 |

Table 2: Functional Activity of this compound

| Assay | Metric | This compound | Sumatriptan (B127528) |

| Cytosensor Microphysiometry (h5-HT1D) | Intrinsic Activity (% of 5-HT) | 70% | 84% |

Key Preclinical Experiments: Methodologies

The characterization of this compound involved a battery of in vitro and in vivo experiments to elucidate its mechanism of action and assess its therapeutic potential and safety profile.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for 5-HT1D and 5-HT1B receptors.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing either the human 5-HT1D or 5-HT1B receptor were prepared by homogenization and centrifugation.

-

Assay Buffer: A standard buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) was used.

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]5-carboxamidotryptamine) was used at a fixed concentration.

-

Competition Binding: Increasing concentrations of unlabeled this compound were incubated with the cell membranes and the radioligand.

-

Incubation: The mixture was incubated at room temperature to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Cytosensor Microphysiometry

Objective: To assess the functional activity (intrinsic activity) of this compound at the 5-HT1D receptor.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor were cultured in a specialized microphysiometer chamber.

-

Principle: The cytosensor microphysiometer measures the rate of extracellular acidification, which is an indicator of cellular metabolic activity. Agonist binding to a G-protein coupled receptor like the 5-HT1D receptor stimulates cellular metabolism, leading to an increase in the acidification rate.

-

Assay Procedure:

-

A baseline extracellular acidification rate was established.

-

Increasing concentrations of this compound or the reference agonist (5-HT) were perfused over the cells.

-

The change in the acidification rate was recorded in real-time.

-

-

Data Analysis: The maximum response induced by this compound was compared to the maximum response induced by 5-HT to determine its intrinsic activity.

Trigeminal Ganglion Stimulation-Induced Plasma Protein Extravasation

Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation.

Protocol:

-

Animal Model: Anesthetized guinea pigs were used.

-

Procedure:

-

The trigeminal ganglion was surgically exposed.

-

A fluorescently labeled plasma protein (e.g., Evans blue dye) was administered intravenously.

-

The trigeminal ganglion was electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation in the dura mater.

-

This compound or a vehicle control was administered prior to stimulation.

-

-

Quantification: The amount of extravasated dye in the dura mater was quantified spectrophotometrically after the experiment.

-

Data Analysis: The reduction in plasma protein extravasation in the this compound-treated group was compared to the vehicle control group. Preclinical studies showed that this compound was as effective as sumatriptan in preventing this extravasation.[1]

In Vitro Vasoconstriction Assay

Objective: To assess the direct vasoconstrictor potential of this compound on isolated arteries.

Protocol:

-

Tissue Preparation: Rings of isolated arteries (e.g., rabbit saphenous vein, canine coronary artery) were mounted in organ baths containing a physiological salt solution.

-

Tension Measurement: The isometric tension of the arterial rings was continuously recorded.

-

Assay Procedure:

-

The arterial rings were allowed to equilibrate and then contracted with a reference vasoconstrictor (e.g., potassium chloride) to ensure viability.

-

Cumulative concentration-response curves were generated by adding increasing concentrations of this compound or a reference agonist (e.g., 5-HT or sumatriptan).

-

-

Data Analysis: The contractile response elicited by this compound was measured and compared to that of the reference agonists. Studies demonstrated that unlike sumatriptan, this compound did not cause significant vasoconstriction in coronary arteries.[1]

Development History and Clinical Evaluation

The promising preclinical profile of this compound, demonstrating potent anti-inflammatory effects without vasoconstrictor activity, propelled it into clinical development.

Development Timeline:

-

Late 1990s: Discovery and preclinical characterization by Pharmacia & Upjohn.

-

2001: Publication of a Phase II clinical trial evaluating the safety and efficacy of this compound in the acute treatment of migraine.[2][3][4]

-

2002: Publication of the detailed preclinical pharmacology of this compound.[1]

The pivotal clinical trial was a randomized, double-blind, placebo-controlled, parallel-group study. A single 50 mg oral dose of this compound was administered to patients experiencing a moderate to severe migraine attack.[4]

Table 3: Phase II Clinical Trial Results for this compound (50 mg oral dose)

| Outcome (at 2 hours post-dose) | This compound (n=34) | Placebo (n=35) |

| Headache Relief (Moderate/Severe to Mild/None) | 29.4% | 40.0% |

| Pain-Free | 8.8% | 5.7% |

The results of the Phase II trial were disappointing. This compound failed to demonstrate a statistically significant improvement in headache relief or pain-free rates compared to placebo.[4] The lack of efficacy in the clinical setting, despite the compelling preclinical data, led to the discontinuation of the development of this compound for the treatment of migraine.

Visualizing the Pathways and Processes

Diagram 1: Simplified 5-HT1D Receptor Signaling Pathway

Caption: this compound activates the 5-HT1D receptor, leading to inhibition of adenylyl cyclase and neurogenic inflammation.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Diagram 3: this compound Development Logic

Caption: The logical progression of this compound's development from hypothesis to discontinuation.

Conclusion

The story of this compound is a salient case study in drug development, illustrating the critical importance of translating preclinical efficacy into clinical benefit. While the compound demonstrated a compelling and selective mechanism of action in preclinical models, it ultimately failed to meet its primary endpoints in human trials for acute migraine treatment. The development of this compound, though unsuccessful, contributed valuable insights into the complex pharmacology of the 5-HT1D receptor and the challenges of developing targeted therapies for migraine. The rigorous experimental approach taken by the scientists at Pharmacia & Upjohn laid a foundation for future research in the field.

References

- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Re: Gomez-Mancilla et al. Safety and efficacy of this compound, a selective 5-HT(1D) agonist, in patients with acute migraine. Cephalalgia 2001;21:727-32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of 5-HT1D Receptors with the Selective Agonist PNU-142633: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 5-HT1D receptor, a G-protein coupled receptor predominantly found in the central nervous system, has been a subject of intense research, particularly in the context of migraine pathophysiology. This technical guide provides an in-depth exploration of the physiological role of the 5-HT1D receptor, with a specific focus on the use of PNU-142633, a high-affinity and selective 5-HT1D receptor agonist. This document details the pharmacological properties of this compound, presents key quantitative data in structured tables, and outlines comprehensive experimental protocols for investigating its effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular and physiological mechanisms at play. While this compound ultimately proved ineffective in clinical trials for the acute treatment of migraine, it remains a valuable tool for dissecting the specific functions of the 5-HT1D receptor in various physiological and pathological processes.

Introduction to the 5-HT1D Receptor

The 5-HT1D receptor is a subtype of the 5-HT1 receptor family, which is negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gαi/o).[1] Activation of the 5-HT1D receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates a variety of cellular processes.[1] These receptors are primarily located in the central nervous system, where they are involved in processes such as mood regulation, anxiety, and pain modulation.[2] Notably, 5-HT1D receptors are found on presynaptic trigeminal nerve terminals, where their activation is thought to inhibit the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP), a key mediator in migraine.[3] This localization has made the 5-HT1D receptor a prime target for the development of anti-migraine therapies.

This compound: A Selective 5-HT1D Receptor Agonist

This compound is an experimental drug candidate that was developed for the treatment of migraine.[4] It acts as a selective and high-affinity agonist for the 5-HT1D receptor.[5] Its selectivity for the 5-HT1D subtype over the 5-HT1B subtype, which is associated with vasoconstriction, made it an attractive candidate with the potential for fewer cardiovascular side effects compared to non-selective triptans.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and functional activity.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Human 5-HT1D | 6 | [5] |

| Human 5-HT1B | >18,000 | [5] |

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Reference |

| Cytosensor Cell-Based Assay (Human 5-HT1D Receptor) | Intrinsic Activity (% of 5-HT) | 70% | [5] |

Table 3: In Vivo Efficacy of this compound in a Preclinical Migraine Model

| Animal Model | Assay | Effect of this compound | Reference |

| Cat | Trigeminal Ganglion Stimulation-Induced Increase in Nucleus Trigeminus Caudalis Blood Flow | Reduced the increase in blood flow | [5][6] |

| Guinea Pig | Trigeminal Ganglion Stimulation-Induced Plasma Protein Extravasation | Prevented plasma protein extravasation | [5][6] |

Table 4: In Vivo Vasoconstrictor Potential of this compound

| Vascular Bed | Effect of this compound | Reference |

| Cat Carotid Arteries | Failed to alter vascular resistance | [5][6] |

| Cat Meningeal Arteries | Failed to alter vascular resistance | [5][6] |

| Cat Coronary Arteries | Failed to alter vascular resistance | [5][6] |

Signaling Pathway of the 5-HT1D Receptor

The 5-HT1D receptor mediates its effects through a Gαi/o-coupled signaling cascade. The binding of an agonist, such as this compound, initiates a conformational change in the receptor, leading to the activation of the associated G-protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the 5-HT1D receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT1D receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT1D receptor.

-

Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[7]

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-5-CT (typically at or below its Kd for the 5-HT1D receptor), and varying concentrations of this compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-5-CT (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytosensor Microphysiometry Assay

This functional assay measures the intrinsic activity of this compound at the 5-HT1D receptor by detecting changes in extracellular acidification rates, which are indicative of Gαi/o-coupled receptor activation.

Objective: To determine the intrinsic activity of this compound at the human 5-HT1D receptor.

Materials:

-

Cells stably expressing the human 5-HT1D receptor (e.g., CHO cells).[5]

-

Cytosensor Microphysiometer.

-

Sensor chambers.

-

Low-buffer medium.

-

This compound and 5-HT stock solutions.

Procedure:

-

Cell Culture: Culture the 5-HT1D receptor-expressing cells on the sensor chambers of the Cytosensor microphysiometer.

-

Equilibration: Place the sensor chambers in the microphysiometer and perfuse with low-buffer medium until a stable baseline extracellular acidification rate is established.

-

Agonist Application: Perfuse the cells with medium containing various concentrations of this compound or 5-HT (as a reference agonist).

-

Data Acquisition: The microphysiometer measures the rate of proton extrusion from the cells, which reflects metabolic changes downstream of receptor activation.

-

Data Analysis: Plot the concentration-response curves for this compound and 5-HT. The intrinsic activity of this compound is expressed as a percentage of the maximal response induced by 5-HT.

Neurogenic Plasma Protein Extravasation Assay

This in vivo assay assesses the ability of this compound to block neurogenic inflammation in the dura mater, a key process in migraine.

Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic dural inflammation.

Materials:

-

Surgical instruments for craniotomy.

-

Bipolar stimulating electrode.

-

Evans blue dye (to quantify plasma extravasation).

-

This compound solution for intravenous administration.

-

Spectrophotometer.

Procedure:

-

Animal Preparation: Anesthetize the animal and perform a craniotomy to expose the dura mater.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Trigeminal Ganglion Stimulation: Electrically stimulate the trigeminal ganglion to induce the release of neuropeptides and subsequent plasma protein extravasation.

-

Evans Blue Injection: Inject Evans blue dye intravenously. The dye binds to albumin and extravasates into the dural tissue where there is increased vascular permeability.

-

Tissue Collection and Analysis: After a set period, perfuse the animal to remove intravascular dye, collect the dura mater, and extract the Evans blue dye.

-

Quantification: Measure the concentration of the extracted dye using a spectrophotometer to quantify the extent of plasma protein extravasation.

-

Data Analysis: Compare the amount of extravasation in this compound-treated animals to that in vehicle-treated animals.

In Vivo Vasoconstriction Assay

This assay measures the effect of this compound on vascular tone in relevant arterial beds to assess its potential for cardiovascular side effects.

Objective: To determine the vasoconstrictor potential of this compound in vivo.

Materials:

-

Flow probes to measure blood flow in specific arteries (e.g., carotid, meningeal, coronary).

-

Catheters for drug administration and blood pressure monitoring.

-

This compound solution for intravenous or intra-arterial administration.

-

Data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically place flow probes around the arteries of interest. Insert catheters for drug administration and blood pressure measurement.

-

Baseline Measurement: Record baseline blood flow and blood pressure.

-

Drug Administration: Administer increasing doses of this compound.

-

Data Acquisition: Continuously monitor and record blood flow and blood pressure.

-

Data Analysis: Calculate vascular resistance (mean arterial pressure / blood flow) at each dose of this compound and compare to baseline values.

Clinical Findings and Future Perspectives

Despite promising preclinical data, this compound failed to demonstrate efficacy in a clinical trial for the acute treatment of migraine.[8] In a randomized, double-blind, placebo-controlled study, a 50 mg oral dose of this compound was not significantly better than placebo in providing headache relief at 1 and 2 hours post-dose.[8] Adverse events associated with this compound treatment included chest pain and QTc prolongation in a small number of patients.[8]

The lack of clinical efficacy of a selective 5-HT1D agonist suggests that activation of this receptor subtype alone may not be sufficient for the acute treatment of migraine. This finding has led to the hypothesis that the anti-migraine effects of triptans may be mediated by their combined agonist activity at both 5-HT1B and 5-HT1D receptors, or potentially other receptor subtypes.

Despite its clinical outcome, this compound remains a valuable pharmacological tool for researchers. Its high selectivity allows for the precise investigation of the physiological and pathophysiological roles of the 5-HT1D receptor in the central and peripheral nervous systems, independent of 5-HT1B receptor activation. Future studies utilizing this compound could further elucidate the specific contributions of the 5-HT1D receptor in various neurological and psychiatric disorders.

Conclusion

This compound is a potent and selective 5-HT1D receptor agonist that has been instrumental in advancing our understanding of the role of this receptor subtype. This technical guide has provided a comprehensive overview of the pharmacology of this compound, including its binding and functional characteristics, and has detailed the experimental protocols necessary to investigate its effects. While the clinical development of this compound for migraine was not successful, its utility as a research tool is undeniable. By employing the methodologies outlined in this guide, researchers can continue to unravel the complex physiological functions of the 5-HT1D receptor, paving the way for the development of novel therapeutics for a range of disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of PNU-142633

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro pharmacological profile of PNU-142633, a selective 5-HT1D receptor agonist. Detailed protocols for key experiments are provided to enable researchers to conduct their own in vitro assessments.

Introduction

This compound is a high-affinity and selective agonist for the human 5-HT1D receptor.[1][2] It has been investigated for its potential therapeutic effects, particularly in the context of migraine.[3][4] Understanding its interaction with the 5-HT1D receptor and its functional consequences at a cellular level is crucial for further drug development and basic research. These notes provide detailed protocols for characterizing the binding and functional activity of this compound in vitro.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) |

| Human 5-HT1D | This compound | 6 |

| Human 5-HT1B | This compound | >18,000 |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[1][2]

Table 2: Functional Activity of this compound

| Assay | Ligand | Intrinsic Activity (% of 5-HT response) |

| Cytosensor Cell-Based Assay | This compound | 70% |

| Cytosensor Cell-Based Assay | Sumatriptan | 84% |

Intrinsic activity refers to the ability of a drug to produce a maximal response from a receptor. It is expressed as a percentage of the response to the endogenous agonist (in this case, serotonin (B10506) or 5-HT).[1][2]

Experimental Protocols

Radioligand Binding Assay for 5-HT1D Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or another suitable 5-HT1D receptor radioligand.

-

This compound

-

Unlabeled 5-HT (for determination of non-specific binding).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

1.1. Membrane Preparation:

-

Culture cells expressing the human 5-HT1D receptor to near confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use.

1.2. Binding Assay:

-

In a 96-well microplate, add the following components in a final volume of 250 µL:

-

50 µL of Binding Buffer (for total binding) or 50 µL of 10 µM unlabeled 5-HT (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]5-CT at a final concentration close to its Kd value.

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.

-

Measure the radioactivity in a scintillation counter.

1.3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the 5-HT1D receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

Materials:

-

A cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK-293 cells).

-

Cell culture medium.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

2.1. Cell Culture and Plating:

-

Culture cells expressing the human 5-HT1D receptor in appropriate cell culture medium.

-

Seed the cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

2.2. Functional Assay:

-

On the day of the assay, remove the culture medium from the wells.

-

Wash the cells once with serum-free medium or assay buffer.

-

Pre-incubate the cells with IBMX (e.g., 100 µM) in assay buffer for 15-30 minutes at 37°C to inhibit phosphodiesterase activity.

-

Add various concentrations of this compound to the wells.

-

Immediately add a fixed concentration of forskolin (a concentration that elicits a submaximal stimulation of cAMP production, e.g., 1-10 µM) to all wells except the basal control.

-

Incubate the plate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen cAMP assay kit and a compatible plate reader.

2.3. Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) by non-linear regression analysis.

Cytosensor Microphysiometer Assay

The Cytosensor Microphysiometer is a cell-based biosensor that measures changes in the rate of extracellular acidification (a metabolic indicator) in response to receptor activation.[5] This provides a functional, label-free readout of cellular response.

Principle: Activation of G-protein coupled receptors, including the 5-HT1D receptor, leads to changes in cellular metabolism, which in turn alters the rate at which cells excrete acidic products (like lactate (B86563) and protons) into the extracellular medium. The Cytosensor Microphysiometer detects these changes in pH in the microenvironment surrounding the cells, providing a real-time measure of the integrated cellular response.

General Workflow:

-

Cell Preparation: Cells expressing the 5-HT1D receptor are cultured on specialized capsules.

-

Equilibration: The cell capsules are placed in the microphysiometer chamber and equilibrated with a low-buffering capacity running medium.

-

Baseline Measurement: The basal extracellular acidification rate is measured.

-

Compound Addition: this compound is introduced into the chamber, and the change in the acidification rate is monitored in real-time.

-

Data Analysis: The magnitude of the change in acidification rate is proportional to the functional response of the cells to the compound. Dose-response curves can be generated to determine the potency (EC50) and efficacy of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway via the 5-HT1D receptor.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the cAMP functional assay.

References

- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preparation of PNU-142633 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of PNU-142633, a selective 5-HT1D receptor agonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a high-affinity 5-HT1D receptor agonist investigated for its potential in treating migraine.[1][2] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. DMSO is a common solvent for this compound, with a reported solubility of up to 100 mM.[3] This document outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a concentrated stock solution.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for accurate calculations and solution preparation.

| Parameter | Value | Reference |

| Molecular Weight | 422.53 g/mol | [4] |

| Chemical Formula | C₂₄H₃₀N₄O₃ | [4] |

| CAS Number | 187665-65-2 | [1][4] |

| Solubility in DMSO | Up to 100 mM | [3] |

| Purity | ≥98% |

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point for subsequent dilutions to working concentrations for various experimental assays.

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact with this compound and DMSO.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure

-

Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.225 mg of this compound.

-

Calculate Required DMSO Volume: Use the following formula to calculate the volume of DMSO needed:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

For 4.225 mg of this compound to make a 10 mM solution: Volume (L) = 0.004225 g / (422.53 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

-

Dissolve this compound: Add the calculated volume of DMSO to the tube or vial containing the this compound powder.

-

Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

Stock Solution Preparation Table

The following table provides pre-calculated volumes of DMSO for preparing various concentrations of this compound stock solutions.[3]

| Desired Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 2.37 mL |

| 5 mM | 1 mg | 0.47 mL |

| 10 mM | 1 mg | 0.24 mL |

| 50 mM | 1 mg | 0.05 mL |

| 1 mM | 5 mg | 11.83 mL |

| 5 mM | 5 mg | 2.37 mL |

| 10 mM | 5 mg | 1.18 mL |

| 50 mM | 5 mg | 0.24 mL |

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

-

Powder: Store at 4°C for up to 2 years or at -20°C for up to 3 years.[3]

-

Stock Solution in DMSO: Store aliquots at -20°C for up to 2 weeks or at -80°C for up to 3 months.[3] Avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for PNU-142633 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142633 is a highly selective and potent 5-HT1D receptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of migraine.[1][2] Its mechanism of action is centered on the activation of 5-HT1D receptors, which are predominantly found on presynaptic trigeminal nerve terminals. This activation is believed to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the pathophysiology of migraine. Unlike many triptans, this compound exhibits significantly lower affinity for the 5-HT1B receptor, which is associated with vasoconstriction, suggesting a potentially favorable cardiovascular safety profile.[1][2]

These application notes provide a summary of the recommended dosages of this compound used in key preclinical in vivo animal models, along with detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data on the recommended dosage of this compound in various in vivo animal models.

Table 1: Intravenous Administration of this compound

| Animal Model | Species | Dosage Range | Effect | Reference |

| Neurogenic Dural Vasodilation | Guinea Pig | 100 µg/kg | Inhibition of neurogenic dural vasodilation | [3] |

| Trigeminal Blood Flow | Cat | 0.1 - 1.0 mg/kg | Reduction of increased blood flow in the nucleus trigeminal caudalis | [4] |

Table 2: Oral Administration of this compound

| Animal Model | Species | Dosage Range | Effect | Reference |

| Neurogenic Inflammation (Plasma Protein Extravasation) | Guinea Pig | 0.1 - 1 mg/kg | Prevention of plasma protein extravasation | [4] |

Note: Limited information is available on the use of this compound in other common laboratory animal models such as rats and mice in the reviewed literature.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in the context of migraine pathophysiology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Protocol 1: Inhibition of Neurogenic Dural Vasodilation in Guinea Pigs

This protocol is adapted from studies investigating the effect of 5-HT1D agonists on dural vessel dilation.

1. Animal Preparation:

-

Male Dunkin-Hartley guinea pigs (300-450 g) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

-

The trachea is cannulated to allow for artificial ventilation.

-

A jugular vein and a carotid artery are cannulated for intravenous drug administration and blood pressure monitoring, respectively.

2. Surgical Procedure:

-

The animal is placed in a stereotaxic frame.

-

A closed cranial window is created over the parietal cortex to expose the dura mater and the middle meningeal artery.

3. Induction of Neurogenic Vasodilation:

-

A bipolar stimulating electrode is placed on the dura mater.

-

Electrical stimulation is applied to induce vasodilation of the dural blood vessels.

4. This compound Administration:

-

This compound is dissolved in a suitable vehicle (e.g., sterile saline for intravenous administration). While DMSO is a potential solvent, the specific vehicle used in the key preclinical studies was not explicitly stated. It is recommended to perform solubility and vehicle toxicity tests.

-